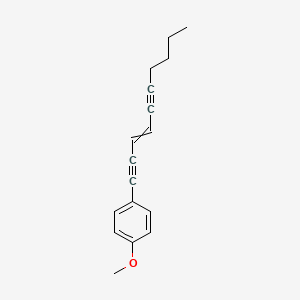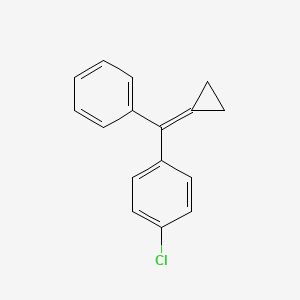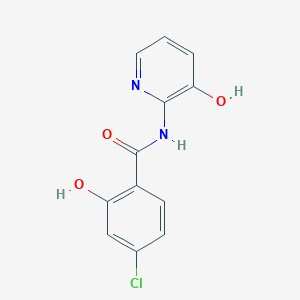
N-(2H-1,3-Benzodioxol-5-yl)-3-phenylprop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-Benzodioxol-5-yl)-3-phenylprop-2-ynamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is a common structural motif in many bioactive molecules, and a phenylprop-2-ynamide group, which contributes to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-3-phenylprop-2-ynamide typically involves the coupling of a benzodioxole derivative with a phenylprop-2-ynamide precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts to form the carbon-carbon triple bond . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-1,3-Benzodioxol-5-yl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: Its structural features make it a candidate for investigating biological activities, such as enzyme inhibition or receptor binding.
Industry: The compound’s reactivity and functional group compatibility make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which N-(2H-1,3-Benzodioxol-5-yl)-3-phenylprop-2-ynamide exerts its effects is not fully understood, but studies suggest it may involve interactions with cellular pathways related to metabolism and apoptosis. For instance, it has been shown to inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death . This indicates a potential mechanism involving the disruption of mitochondrial function and energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound shares the benzodioxole moiety and has shown efficacy in tumor cells under glucose starvation.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another benzodioxole derivative with potential anticancer activity.
Uniqueness
N-(2H-1,3-Benzodioxol-5-yl)-3-phenylprop-2-ynamide is unique due to its combination of a benzodioxole ring and a phenylprop-2-ynamide group, which confer distinct chemical reactivity and potential biological activity. Its ability to target mitochondrial function under specific conditions, such as glucose starvation, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
832122-91-5 |
|---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C16H11NO3/c18-16(9-6-12-4-2-1-3-5-12)17-13-7-8-14-15(10-13)20-11-19-14/h1-5,7-8,10H,11H2,(H,17,18) |
InChI-Schlüssel |
KXFWRCNOYDDGBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)

![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)
![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)

![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)




